(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide
Description
(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a sulfonamide derivative featuring a dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring and a p-tolyl-substituted ethenesulfonamide moiety. The (E)-stereochemistry of the ethenesulfonamide group likely enhances binding specificity, while the dihydroimidazothiazole ring may improve metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
(E)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-15-6-8-16(9-7-15)10-13-27(24,25)22-18-5-3-2-4-17(18)19-14-23-11-12-26-20(23)21-19/h2-10,13-14,22H,11-12H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQAYSAFCNKZMR-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
This compound features a unique imidazo-thiazole ring structure, which is significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Imidazo-Thiazole Core : Achieved through cyclization reactions involving 2-aminothiazole and appropriate aldehydes or ketones.
- Substitution Reactions : Involves nucleophilic aromatic substitution to introduce phenyl groups.
- Ethenesulfonamide Formation : Final acylation reactions using sulfonyl chlorides to yield the target compound.
Antimicrobial Activity
Research has shown that derivatives of imidazo-thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that various synthesized derivatives possess activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
The anticonvulsant potential of imidazo-thiazole derivatives has been explored extensively. For instance, compounds similar to the target compound were evaluated in models such as maximal electroshock seizure (MES) tests. Results indicated that certain derivatives displayed effective anticonvulsant activity, suggesting a potential therapeutic role in epilepsy management .
Neuroprotective Effects
The neuroprotective properties of related thiazole compounds have been documented. These compounds may act by modulating neurotransmitter systems or through direct neuroprotective mechanisms against oxidative stress .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The imidazo-thiazole moiety allows for binding to specific enzymes or receptors, potentially inhibiting their function.
- Cellular Interaction : The compound may disrupt cellular signaling pathways, leading to various biological effects such as antimicrobial action or neuroprotection.
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can suppress the growth of various cancer cell lines, including kidney and prostate cancers. This suggests that (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide may also possess similar activities due to its structural analogies with other effective compounds in this class .
Biochemical Pathways
The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in drug discovery programs aimed at developing new anticancer therapies. Its potential to act as a catalyst in asymmetric synthesis also highlights its versatility in synthetic organic chemistry .
In Vitro Studies
In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can inhibit the proliferation of cancer cells effectively. For example:
- A study showed that a related compound reduced the viability of renal cancer cells by inducing apoptosis through mitochondrial pathways .
- Another investigation indicated moderate efficacy against prostate cancer cell lines, suggesting potential for further development as a therapeutic agent .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as cyclization and functional group modifications have been employed to enhance its biological activity and selectivity .
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (–SO2NH–) undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H2O), the reaction yields sulfonic acid and an amine derivative. Under alkaline conditions (e.g., NaOH), cleavage produces a sulfonate salt and ammonia.
Example Reaction:
Conditions:
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Acidic: 6M HCl, reflux, 6–8 h
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Alkaline: 2M NaOH, 80°C, 4–6 h
Electrophilic Aromatic Substitution
The phenyl and p-tolyl groups participate in electrophilic substitutions such as nitration, sulfonation, or halogenation. The electron-rich imidazothiazole ring directs electrophiles to para/ortho positions relative to the sulfur atom .
Example Reaction (Nitration):
Key Data:
| Reaction Type | Reagents | Position Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C3 > C5 | 65–70 |
| Bromination | Br2/FeBr3 | C4 | 55–60 |
Oxidation of the Thiazole Ring
The thiazole component is susceptible to oxidation, particularly at the sulfur atom. Using agents like m-CPBA (meta-chloroperbenzoic acid), the thiazole sulfur is oxidized to a sulfone, altering the electronic properties of the heterocycle .
Reaction Mechanism:
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Epoxidation of the ethene bridge (if present) may compete, but conjugation with the sulfonamide group stabilizes the double bond, favoring thiazole oxidation .
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Sulfone Formation :
Conditions:
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions. For example, treatment with methyl iodide in the presence of a base (e.g., K2CO3) yields N-methylated derivatives.
Example Reaction:
Optimized Conditions:
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Solvent: DMF, 60°C
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Time: 4 h
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Yield: 75–80%
Cycloaddition Reactions
The ethene bridge (–CH=CH–) participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives. The (E)-configuration ensures stereoselectivity, with the endo product dominating .
Key Observations:
| Dienophile | Product Structure | Endo:Exo Ratio | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | Bicyclo[4.2.0]octene | 85:15 | 70 |
Photochemical Reactions
Quantum Yield:
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Φ (E→Z): 0.12
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Φ (Z→E): 0.08
Metal-Catalyzed Cross-Couplings
The aryl bromide (if present in analogs) engages in Suzuki-Miyaura couplings with boronic acids. For example, palladium catalysts (e.g., Pd(PPh3)4) facilitate C–C bond formation at the phenyl ring .
Example Reaction:
Conditions:
Mechanistic Insights
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Sulfonamide Reactivity : The –SO2NH– group’s electron-withdrawing nature deactivates the adjacent phenyl ring, directing electrophiles to the imidazothiazole system .
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Thiazole Oxidation : Conjugation with the ethene bridge stabilizes the transition state during sulfone formation, enhancing reaction efficiency .
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Steric Effects : Bulky substituents (e.g., p-tolyl) hinder photoisomerization but favor regioselective electrophilic substitutions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European Patent Application EP3348550A1 discloses several benzothiazole-derived acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives) that share partial structural motifs with the target compound but differ in core scaffolds, substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Differences: The dihydroimidazothiazole core in the target compound introduces ring strain and conformational rigidity compared to the planar benzothiazole derivatives in the patent. This may enhance binding to enzymes requiring precise spatial alignment (e.g., kinases) .
Functional Group Impact :
- The ethenesulfonamide group in the target compound provides strong hydrogen-bonding capacity and acidity (pKa ~8–10), favoring interactions with basic residues in enzyme active sites. In contrast, acetamide derivatives lack this acidity, relying on weaker dipole interactions .
- The p-tolyl substituent in the target compound balances hydrophobicity and steric bulk, whereas methoxy-substituted benzothiazoles (e.g., 3,4,5-trimethoxyphenyl) introduce polar groups that may hinder membrane permeability .
Q & A
Q. What are the common synthetic routes for (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with coupling imidazo[2,1-b]thiazole derivatives with functionalized phenyl precursors. Key steps include:
- Coupling Reactions: Use of catalysts like triethylamine in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate sulfonamide bond formation .
- Controlled Conditions: Temperature (60–80°C), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM, followed by recrystallization for high purity (>95%) .
Critical Parameters:
- Solvent polarity affects reaction kinetics and byproduct formation.
- Stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of imidazothiazole to sulfonyl chloride) minimize unreacted intermediates .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants in ethenesulfonamide) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M-H]⁻ peaks within 3 ppm error) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- HPLC: Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields when scaling up synthesis?
Methodological Answer: Yield variations often arise from:
- Solvent Purity: Trace water in DMF reduces catalyst efficiency; use molecular sieves or anhydrous solvents .
- Scaling Effects: Heat dissipation in large batches alters reaction kinetics; optimize stirring rate and reactor geometry .
- Byproduct Formation: Monitor intermediates via TLC or inline UV spectroscopy. Adjust purification protocols (e.g., switch from silica to reverse-phase HPLC) .
Case Study: A 10-fold scale-up of a similar sulfonamide derivative required increased solvent volume (1.5×) and slower reagent addition to maintain 80% yield vs. 90% in small-scale .
Q. How do researchers address challenges in differentiating isomeric byproducts during synthesis?
Methodological Answer:
- 2D NMR (COSY, NOESY): Resolves spatial proximity of protons in isomers (e.g., E vs. Z configurations in ethenesulfonamide) .
- X-ray Crystallography: Provides unambiguous structural confirmation, especially for crystalline intermediates .
- Chiral HPLC: Separates enantiomers using cellulose-based columns and hexane/isopropanol gradients .
Example: A study on a related imidazothiazole used NOESY correlations to confirm the E-configuration of an ethenesulfonamide group .
Biological and Mechanistic Questions
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Methodological Answer:
- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically in the 1–10 µM range .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 0.5–2 µM) .
- Antimicrobial Testing: MIC determinations against S. aureus or E. coli using broth microdilution .
Q. How can conflicting data from different biological assays be reconciled?
Methodological Answer:
- Assay Conditions: Varying serum concentrations (e.g., 5% vs. 10% FBS) or pH (6.5 vs. 7.4) alter compound solubility and activity .
- Cell Line Variability: Genetic differences (e.g., P-glycoprotein expression) impact drug uptake; validate across 3+ cell lines .
- Solubility Adjustments: Use co-solvents (DMSO ≤0.1%) or liposomal formulations to improve bioavailability in hydrophobic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
